molecular formula C23H20ClN5O3 B2570854 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide CAS No. 1358698-91-5

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B2570854
CAS No.: 1358698-91-5
M. Wt: 449.9
InChI Key: LGZVUVOUNUPOAC-UHFFFAOYSA-N
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Description

This compound features a pteridin-2,4-dione core substituted with a 4-chlorobenzyl group at position 3 and an N-(2-ethylphenyl)acetamide side chain. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive acetamide derivatives reported in literature, such as anticonvulsants and kinase inhibitors .

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3/c1-2-16-5-3-4-6-18(16)27-19(30)14-28-21-20(25-11-12-26-21)22(31)29(23(28)32)13-15-7-9-17(24)10-8-15/h3-12H,2,13-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZVUVOUNUPOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide ()
  • Structure : Shares the 4-chlorobenzyl and acetamide groups but incorporates a 4-methoxyphenyl and allylacetamido moiety.
  • The allyl group may introduce reactivity (e.g., via Michael addition) absent in the target compound.
  • Synthesis : Prepared via a multicomponent reaction (4-chlorophenyl isocyanide, allylamine, acetic acid), yielding 80% product .
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()
  • Structure : Quinazoline-dione core replaces the pteridin-dione, with a dichlorophenylmethyl group.
  • Quinazoline-dione’s planar structure may enhance π-π stacking compared to the pteridin system.
  • Synthesis : Carbodiimide-mediated coupling of 2-(2,4-dioxoquinazolin-3-yl)acetic acid with 2-chloro-N-(2,4-dichlorobenzyl)acetamide .
5-FU Derivatives (L1 and L2, )
  • Structure : 5-Fluorouracil (5-FU) linked to pyridylacetamide.
  • Key Differences : The pyridyl group introduces basicity and metal-coordination ability (e.g., ruthenium complexes in ), unlike the target’s ethylphenyl. The 5-FU moiety confers antimetabolite activity, suggesting divergent therapeutic applications .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
Target Compound Not reported 4-Chlorobenzyl, 2-ethylphenyl High lipophilicity (predicted)
2-(N-Allylacetamido)-… () 386.87 4-Methoxyphenyl, allylacetamido 124.9–125.4 Rf = 0.3 (60:40 EtOAc/petroleum ether)
N-[(2,4-Dichlorophenyl)methyl]-… () Dichlorophenylmethyl, quinazoline Forms hydrogen-bonded dimers
5-FU Derivatives () ~300–350 (estimated) Pyridyl, 5-fluorouracil Ruthenium coordination capability
  • Lipophilicity : The target’s 2-ethylphenyl group likely increases logP compared to pyridyl () or methoxyphenyl () analogs.
  • Hydrogen Bonding : The pteridin-dione core provides two carbonyl groups for hydrogen bonding, similar to quinazoline-dione () but distinct from 5-FU’s single carbonyl .

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